molecular formula C15H13N3O3 B2447570 2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile CAS No. 876548-78-6

2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile

Cat. No. B2447570
CAS RN: 876548-78-6
M. Wt: 283.287
InChI Key: HARPKXHGRUHXFY-UHFFFAOYSA-N
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Description

2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile (MNB) is a synthetic organic compound of the nitrile family. MNB has a wide range of applications in the field of scientific research, including the study of biochemical and physiological processes, as well as the synthesis of other compounds.

Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Gefitinib The compound is utilized in the synthesis of Gefitinib, a notable pharmaceutical compound. Specifically, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is transformed into key intermediates via transfer hydrogenation and further chemical processes, yielding Gefitinib with an overall yield of around 66% (Jin et al., 2005).

Protective Group in Chemical Synthesis The 4-nitrobenzyl group, closely related to the query compound, is utilized as a protective group for hydroxyl functions in chemical syntheses. This group is unique as it can be selectively removed in the presence of other benzyl-type protecting groups, demonstrating its versatility and importance in organic synthesis (Kukase et al., 1990).

Chemical Properties and Reactions

Reactivity with Amines and NH-heteroaromatic Compounds 2-Fluoro-5-nitrobenzonitrile, analogous to the compound , showcases interesting reactivity patterns when reacted with amines, amino acids, and NH-heteroaromatic compounds. This indicates the potential reactivity of similar compounds, including 2-[(4-Methoxybenzyl)amino]-5-nitrobenzonitrile, in forming a variety of derivatives useful in different chemical contexts (Wilshire, 1967).

Involvement in Nitrobenzonitrile Hydrogenation The compound's structural relatives, nitrobenzonitriles, are involved in hydrogenation processes, with the position of the nitro group playing a crucial role in the reaction's course. This highlights the importance of structural orientation in the chemical behavior of such compounds, possibly extending to this compound (Koprivova & Červený, 2008).

properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-5-nitrobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-21-14-5-2-11(3-6-14)10-17-15-7-4-13(18(19)20)8-12(15)9-16/h2-8,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARPKXHGRUHXFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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